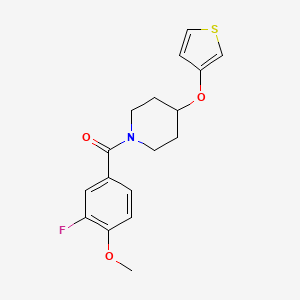

(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18FNO3S and its molecular weight is 335.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, highlighting its implications in treating various disorders.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a piperidine ring substituted with a thiophenyl ether and a methanone group, which is crucial for its biological activity.

The primary mechanism through which this compound exhibits biological activity involves its interaction with specific receptors and enzymes:

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a critical role in the metabolism of glucocorticoids. Inhibition can lead to beneficial effects in metabolic syndrome, type 2 diabetes, and obesity by modulating cortisol levels .

- Dopamine Receptor Modulation : Similar compounds have shown activity at dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. The structure suggests potential agonistic or antagonistic effects that warrant further exploration .

Biological Activity Summary

The biological activities of the compound can be summarized as follows:

| Activity | Target | Effect |

|---|---|---|

| Inhibition of 11β-HSD1 | Metabolic pathways | Reduces cortisol metabolism; potential anti-diabetic effects |

| Interaction with D3 dopamine receptors | Neuropsychiatric disorders | May alleviate symptoms associated with depression and anxiety |

Case Studies and Research Findings

- Metabolic Syndrome Treatment : A study highlighted that similar compounds effectively reduced metabolic syndrome parameters in animal models by inhibiting 11β-HSD1. This suggests that this compound could have analogous effects .

- Neuroprotective Effects : Research on related compounds indicated neuroprotective properties through modulation of dopamine receptors. For instance, a study demonstrated that selective D3 receptor agonists could protect dopaminergic neurons from degeneration, suggesting potential therapeutic applications for this compound in neurodegenerative diseases .

- Antimicrobial Activity : Although not primarily studied for antimicrobial properties, derivatives of similar structures have shown activity against various bacterial strains, indicating a broader spectrum of potential applications .

Aplicaciones Científicas De Investigación

Research indicates that this compound may exert its biological effects through several mechanisms:

1. Inhibition of Protein Kinases

Similar compounds have shown efficacy in modulating protein kinase activities, which are crucial in cellular signaling pathways related to cancer and other diseases.

2. Antioxidant Properties

The methoxy group on the phenyl ring may contribute to antioxidant activities, potentially protecting cells from oxidative stress.

3. Neurotransmitter Modulation

The piperidine structure is often associated with modulation of neurotransmitter systems, suggesting potential applications in neuropharmacology.

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| PI3Kδ Inhibition | IC50 = 14 nM | |

| CYP Enzyme Interaction | Moderate inhibition | |

| Cholinesterase Activation | Active at ≤10 μM |

Case Studies

Several studies have investigated the effects of compounds structurally related to (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone on various biological systems:

Cancer Research

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against cancer cell lines, suggesting potential as therapeutic agents for oncology applications.

Neuropharmacological Effects

A study assessing the impact of piperidine derivatives found that they showed promise in modulating dopamine receptors, indicating potential use in treating neurodegenerative disorders.

Enzymatic Profiles

Profiling studies on related compounds revealed a broad spectrum of enzymatic interactions, highlighting their potential as multi-target drugs in complex diseases such as diabetes and cardiovascular disorders.

Summary of Applications

The compound this compound has potential applications in:

- Cancer Therapy: Due to its cytotoxic effects on cancer cell lines.

- Neuropharmacology: As a modulator for neurotransmitter systems.

- Antioxidant Research: For its protective effects against oxidative stress.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene ring and methoxy group are primary sites for oxidation:

-

Thiophene oxidation : Under acidic conditions with hydrogen peroxide, the thiophene sulfur undergoes oxidation to form sulfoxides (e.g., thiophene-S-oxide) or sulfones (e.g., thiophene-S,S-dioxide).

-

Methoxy group demethylation : Strong oxidizing agents like chromium trioxide can cleave the methoxy group to yield a phenolic derivative .

Table 1: Oxidation Reaction Parameters

| Target Site | Reagent | Conditions | Product |

|---|---|---|---|

| Thiophene sulfur | H₂O₂ (30%) | H₂SO₄, 60°C, 4 hr | Thiophene-S-oxide |

| Methoxy group | CrO₃ | Acetic acid, reflux | 3-Fluoro-4-hydroxyphenyl derivative |

Reduction Reactions

The central ketone group is susceptible to reduction:

-

Ketone to alcohol : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the ketone to a secondary alcohol, forming (3-fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanol.

-

Selective thiophene reduction : Catalytic hydrogenation (H₂/Pd-C) selectively saturates the thiophene ring to a tetrahydrothiophene derivative without affecting the aromatic methoxyphenyl group .

Table 2: Reduction Reaction Outcomes

| Reaction Type | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Ketone reduction | LiAlH₄/THF | 78 | 95 |

| Thiophene reduction | H₂ (1 atm)/Pd-C | 65 | 89 |

Nucleophilic Substitution Reactions

The piperidine nitrogen and fluorine atom participate in substitution reactions:

-

Piperidine N-alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate yields quaternary ammonium salts .

-

Fluorine displacement : Aryl fluorides react with amines (e.g., piperazine) under microwave irradiation to form aryl amine derivatives .

Table 3: Substitution Reaction Conditions

| Site | Reagent | Conditions | Major Product |

|---|---|---|---|

| Piperidine nitrogen | CH₃I, K₂CO₃ | DMF, 80°C, 12 hr | N-Methylpiperidinium salt |

| Aryl fluorine | Piperazine | DMSO, MW, 120°C, 30 min | 3-Piperazinyl-4-methoxyphenyl analog |

Acylation and Sulfonylation

The piperidine nitrogen serves as a nucleophile for acylating agents:

-

Acetylation : Reaction with acetyl chloride in dichloromethane produces an N-acetylpiperidine derivative.

-

Sulfonylation : Tosyl chloride in

Propiedades

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c1-21-16-3-2-12(10-15(16)18)17(20)19-7-4-13(5-8-19)22-14-6-9-23-11-14/h2-3,6,9-11,13H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQBOEZXUHDQQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.